molecular formula C10H10BrNO B1286687 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 6729-30-2

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Katalognummer: B1286687
CAS-Nummer: 6729-30-2
Molekulargewicht: 240.1 g/mol
InChI-Schlüssel: VTTMGWBZSGXBTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of azepines It features a seven-membered ring containing nitrogen and bromine atoms, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromoaniline.

    Cyclization: The 2-bromoaniline undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the azepine ring.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and reduction steps efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further reduce the azepine ring to form more saturated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: N-oxides of the azepine ring.

    Reduction: More saturated azepine derivatives.

    Substitution: Various substituted azepine compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azepine ring structure allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with a fluorine atom instead of bromine.

    6-Iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one imparts unique reactivity and biological activity compared to its halogenated analogs

Biologische Aktivität

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNO, with a molecular weight of 240.1 g/mol. The compound is characterized by a bromine atom at the 6-position of the benzo[b]azepine ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
CAS Number6729-30-2
Melting PointNot specified
Boiling PointNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzazepine have been evaluated for their efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in leukemia cells, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Activity

The antimicrobial properties of benzazepine derivatives have also been explored. Research indicates that certain structural modifications can enhance their effectiveness against bacterial strains, including those resistant to conventional antibiotics. The presence of halogen substituents, such as bromine in this compound, has been linked to increased antimicrobial potency .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that compounds in this class may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effect of various benzazepine derivatives on human leukemia cell lines. The results showed that this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cells .

Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, researchers tested several brominated benzazepines against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with a bromine substituent displayed enhanced activity compared to their non-brominated counterparts, suggesting that this compound could be a lead compound for further development .

Eigenschaften

IUPAC Name

6-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTMGWBZSGXBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609230
Record name 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-30-2
Record name 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.